1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide
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Overview
Description
1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced through sulfonation reactions using butylsulfonyl chloride and appropriate bases.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through nucleophilic substitution reactions involving 4-cyanobenzyl chloride and the piperidine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors, modulating their activity.
Inhibition of Enzymes: It may inhibit certain enzymes, affecting biochemical pathways.
Regulation of Signaling Pathways: The compound can influence signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.
Comparison with Similar Compounds
1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-butylsulfonyl-N-(4-cyanophenyl)-4-piperidinecarboxamide: Similar structure but different position of the carboxamide group.
1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide: Similar structure but different functional groups.
Properties
IUPAC Name |
1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-3-11-24(22,23)20-10-4-5-15(13-20)17(21)19-16-8-6-14(12-18)7-9-16/h6-9,15H,2-5,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKGXIZPQLPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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